2,2',3,4,4',5,5',6-Octabromodiphenyl ether

説明

Overview of Polybrominated Diphenyl Ethers (PBDEs) as Persistent Organic Pollutants (POPs)

Polybrominated diphenyl ethers (PBDEs) are a class of brominated hydrocarbons that have been widely used as additive flame retardants in a vast array of consumer and industrial products. researchgate.netwa.gov These compounds are not chemically bound to the materials they are added to, which allows them to be released into the environment over time. columbia.edu PBDEs are recognized as persistent organic pollutants (POPs) due to their resistance to environmental degradation, a characteristic they share with other halogenated compounds like polychlorinated biphenyls (PCBs). researchgate.netnih.gov Their chemical stability means they can persist in the environment for extended periods. nih.gov

PBDEs are lipophilic, meaning they have a high affinity for fats and lipids, which leads to their accumulation in the adipose tissues of animals and humans. researchgate.netnih.gov This process, known as bioaccumulation, can lead to the magnification of PBDE concentrations up the food chain. researchgate.net Human exposure can occur through various pathways, including the ingestion of contaminated food or the inhalation of dust containing these particles. columbia.edunih.gov Due to their persistence and potential for long-range environmental transport, PBDEs have become ubiquitous contaminants, detected in diverse environmental matrices such as air, water, soil, and sediment, as well as in wildlife and human tissues. columbia.eduwikipedia.orgacs.org

Classification and Isomerism within the Octabromodiphenyl Ether Homolog Group

The term "polybrominated diphenyl ethers" refers to a large family of 209 possible individual compounds, known as congeners. nih.gov These congeners are organized into ten homologous groups based on the number of bromine atoms attached to the diphenyl ether structure, ranging from one (monobrominated) to ten (decabrominated). nih.gov Each homolog group, with the exception of the decabrominated form, contains multiple isomers—compounds with the same number of bromine atoms but arranged in different positions on the two phenyl rings. nih.gov

The octabromodiphenyl ether (octaBDE) homolog group specifically refers to all congeners that contain exactly eight bromine atoms. wikipedia.orgnih.gov Theoretically, there are 12 possible isomers within the octaBDE group, each with a unique substitution pattern of bromine atoms. nih.govnih.gov These individual isomers are identified by a BDE number, following a system established for cataloging PBDE congeners.

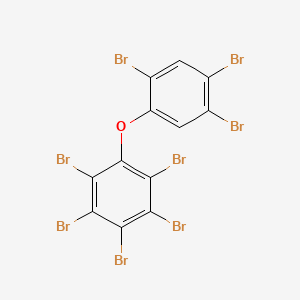

2,2',3,4,4',5,5',6-Octabromodiphenyl ether, designated as BDE-203, is one of the specific congeners within the octabromodiphenyl ether homolog group. nih.goviarc.fr Its chemical formula is C₁₂H₂Br₈O, and its structure consists of a diphenyl ether molecule with bromine atoms at the 2, 2', 3, 4, 4', 5, 5', and 6 positions. wikipedia.orgnih.gov BDE-203 is a component found in commercial octabromodiphenyl ether flame retardant mixtures. wikipedia.orgnih.gov Research has identified BDE-203 and other highly brominated congeners in environmental samples and biota, often as a result of the breakdown of commercial flame retardant products. nih.gov

It is critical to distinguish between a specific octaBDE congener and the commercial products sold under the name "Octabromodiphenyl Ether" (c-octaBDE). nih.gov These commercial formulations are not pure substances but rather technical mixtures of various PBDE congeners. wikipedia.orgpops.int The primary components of c-octaBDE are typically heptabromodiphenyl ethers and octabromodiphenyl ethers. wikipedia.orgwikiwand.com However, these mixtures also contain significant fractions of other homolog groups, including hexa-, nona-, and even decabromodiphenyl ethers. nih.govnih.govpops.int

The composition of these commercial mixtures can vary, but analyses have identified several key congeners that are consistently present. BDE-203 is one of the octabrominated congeners found in these mixtures. wikipedia.org

The following interactive table details the congener composition of a typical commercial octabromodiphenyl ether product, DE-79, and another formulation.

| Congener Number | Name | Homolog Group | DE-79 (% by weight) | Other Formulation (% by weight) |

| BDE-153 | 2,2′,4,4′,5,5′-Hexabromodiphenyl ether | HexaBDE | 0.4% | 5-10% |

| BDE-154 | 2,2′,4,4′,5,6′-Hexabromodiphenyl ether | HexaBDE | 0.04% | 1-5% |

| BDE-183 | 2,2′,3,4,4′,5′,6-Heptabromodiphenyl ether | HeptaBDE | 42% | 40% |

| BDE-196 | 2,2′,3,3′,4,4′,5,6′-Octabromodiphenyl ether | OctaBDE | 10.5% | 8% |

| BDE-197 | 2,2′,3,3′,4,4′,6,6′-Octabromodiphenyl ether | OctaBDE | 22% | 21% |

| BDE-203 | This compound | OctaBDE | 8.1% | 5-35% |

| BDE-207 | 2,2′,3,3′,4,4′,5,6,6′-Nonabromodiphenyl ether | NonaBDE | 7.7% | 7% |

| BDE-208 | Decabromodiphenyl ether | DecaBDE | Not specified | 10% |

| Data sourced from multiple analyses of commercial octaBDE mixtures. wikipedia.orgnih.govnih.gov |

Historical Production and Industrial Applications of Octabromodiphenyl Ether

Commercial octabromodiphenyl ether (c-octaBDE) was produced as an additive flame retardant, meaning it was physically mixed into polymers rather than chemically bonded. pops.intpops.int Its primary application was in the plastics industry, particularly for acrylonitrile-butadiene-styrene (ABS) polymers. wikipedia.orgpops.int These treated plastics were used extensively in the housings of electrical and electronic equipment, such as computers and business machines, to meet fire safety standards. wikipedia.orgnih.govpops.int In such applications, c-octaBDE would typically constitute 12-18% of the final product's weight. pops.intpops.int

Other, less common uses included its incorporation into high-impact polystyrene (HIPS), polybutylene terephthalate (B1205515) (PBT), and polyamide polymers. wikipedia.orgpops.int Global production of c-octaBDE was estimated at 3,790 tonnes in 2001. wikipedia.org However, due to growing environmental and health concerns, the production of c-octaBDE has been phased out in many parts of the world. Since 2004, it is no longer produced in the European Union, the United States, or the Pacific Rim. wikipedia.orgpops.int

Research Trajectory and Emerging Concerns Regarding Highly Brominated Diphenyl Ethers

Initial research on PBDEs often focused on the lower-brominated congeners (such as tetra- and penta-BDEs), which were believed to be more bioaccumulative and toxic. nih.gov However, the scientific community has increasingly turned its attention to the environmental fate and effects of highly brominated congeners, including the components of c-octaBDE like BDE-203. A primary concern is that higher-brominated PBDEs can undergo debromination in the environment through processes like photolysis and anaerobic degradation. wikipedia.org This breakdown can create lower-brominated congeners that may have greater toxicity and a higher potential for bioaccumulation. nih.govwikipedia.orgdcceew.gov.au

The presence of highly brominated congeners, including those found in c-octaBDE, has been confirmed in remote regions like the Arctic, indicating their potential for long-range environmental transport. pops.int Studies have documented an exponential increase in PBDE concentrations in biota over the past few decades, highlighting their persistence and widespread contamination. acs.org This growing body of research underscores the long-term environmental legacy of these compounds, even after production has ceased, as they continue to be released from products still in use and in waste streams. columbia.edu The potential for these compounds to act as endocrine disruptors and their association with various adverse health effects in animal studies continue to drive research into their impact on ecosystems and human health. columbia.edunih.govoncodaily.com

特性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br8O/c13-3-1-5(15)6(2-4(3)14)21-12-10(19)8(17)7(16)9(18)11(12)20/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUZOQFRIPIWPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074749 | |

| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-72-1 | |

| Record name | 2,2',3,4,4',5,5',6-Octabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5-Pentabromo-6-(2,4,5-tribromophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,5',6-OCTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NAJ7N8H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Analytical Characterization of Octabromodiphenyl Ether Congeners

Strategies for the Synthesis of Authentic 2,2',3,4,4',5,5',6-Octabromodiphenyl Ether and Related Isomers

The development of synthetic methods for authentic octaBDE congeners is essential for their use as analytical standards and for studying their physical, chemical, and toxicological properties. acs.org One successful strategy involves the bromination of diphenyl ether precursors. For instance, the synthesis of various octaBDEs, including BDE-194, BDE-196, BDE-198, BDE-201, BDE-202, and BDE-204, has been achieved through different pathways. acs.org

A common approach for synthesizing congeners like BDE-198, BDE-201, BDE-202, and BDE-204 involves the octabromination of mono- or diaminodiphenyl ethers. acs.org This is followed by diazotization and subsequent reduction of the amino groups to yield the target octaBDE. acs.org Alternatively, specific congeners can be prepared by brominating less-brominated precursors. For example, BDE-194 and BDE-196 have been synthesized by the bromination of 3,3',4,4',5,5'-hexabromodiphenyl ether (BDE-169) and 2,3,3',4,4',5',6-heptabromodiphenyl ether (BDE-191), respectively. acs.org

The direct bromination of diphenyl ether is a key technique for producing highly brominated derivatives. To obtain derivatives with more than three bromine atoms per molecule, the reaction is typically conducted in the presence of halogenation catalysts. google.com A notable method allows for the bromination of diphenyl ether at temperatures between 20 and 65 °C without the use of solvents. google.com This process can lead to the addition of bromine to the aromatic double bonds, forming compounds that are difficult to separate from the desired products. google.com To mitigate this, a gaseous olefin, such as ethylene, can be introduced to react with excess bromine, forming an easily removable olefin bromide. google.com

It has been found that when brominating diphenyl ether below 75°C, in addition to the substitution of hydrogen with bromine, halogen addition to the double bonds of the diphenyl ether can occur. google.com These addition products can be destroyed by heating the reaction mixture to temperatures between 250 and 350°C. google.com

Following synthesis, the purification and isolation of specific octaBDE congeners are critical to obtain high-purity standards. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. For instance, the major octabromo isomer in the technical mixture DE-79 was successfully isolated using reversed-phase HPLC (RP-HPLC) with three serially coupled columns, achieving a purity of over 90%. nih.gov

For complex environmental or biological samples, cleanup steps are necessary to remove interfering substances before analysis. A semiautomated solid-phase extraction (SPE) method has been developed for cleaning up PBDEs from human serum. nih.gov This method uses a two-layered disposable cartridge containing activated silica (B1680970) gel and a mixture of silica gel and sulfuric acid to remove co-extracted biogenic materials. nih.gov In another approach for analyzing human milk and serum, extracts were cleaned up using liquid-liquid extraction with concentrated sulfuric acid, followed by passage through an activated silica column. nih.gov Hydroxylated PBDEs (OH-BDEs) in the extract were derivatized with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to produce derivatives suitable for GC-MS analysis. nih.gov

State-of-the-Art Analytical Techniques for Identification and Quantification in Environmental Matrices

The analysis of PBDEs in environmental samples presents numerous challenges due to the complexity of the matrices and the large number of congeners. thermofisher.com Gas chromatography (GC) is the standard technique for analyzing PBDEs, often coupled with a mass spectrometer (MS) or an electron capture detector (ECD). thermofisher.comrsc.org

GC-MS is a highly selective and sensitive method for the congener-specific analysis of PBDEs. nih.gov Triple quadrupole mass spectrometers and high-resolution systems like Orbitrap GC-MS are increasingly used for their ability to provide high sensitivity and reduce matrix interferences. nih.govthermofisher.com The choice of capillary column is critical for separating the various congeners.

Table 1: Exemplary GC-MS Parameters for PBDE Analysis

| Parameter | Method 1 nih.gov | Method 2 | Method 3 thermofisher.com |

|---|---|---|---|

| Instrument | Trace GC Ultra / TSQ Quantum XLS Triple Quadrupole MS | Agilent 6890 GC / Waters Micromass Quattro micro GC MS | TRACE 1310 GC / Exactive GC Orbitrap GC-MS |

| Column | 30-m DB-5HT (0.25-mm i.d., 0.10-µm film) | 30 m DB1-HT (250 μm i.d., 0.1 μm film) | Not Specified |

| Carrier Gas | Helium (1.2 mL/min) | Helium (1 mL/min) | Not Specified |

| Injector Temp. | PTV initial 89°C, ramped | 260°C | Not Specified |

| Oven Program | 120°C (2 min), ramp 23°C/min to 250°C, ramp 3°C/min to 275°C, ramp 33°C/min to 330°C (5 min) | 140°C (2 min), ramp 5°C/min to 220°C, ramp 20°C/min to 320°C (7 min) | Not Specified |

| MS Mode | Full scan (m/z 100-1000) | EI+ | Not Specified |

This table is for illustrative purposes and specific conditions may vary based on the analytical goals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthesized PBDE congeners. acs.orgnih.gov Techniques such as 1H-NMR and two-dimensional (2D) 1H-13C correlation NMR spectra are used to definitively identify the substitution patterns on the diphenyl ether core. nih.gov For example, these NMR techniques were used to unequivocally identify the structure of 2,2',3,3',4,4',6,6'-octabromodiphenyl ether (BDE-197) after its isolation. nih.gov The combination of various NMR experiments, such as COSY, HSQC, and HMBC, allows chemists to piece together the molecular structure by establishing connectivity between protons and carbons. wpmucdn.com This detailed structural information is vital for confirming the identity of newly synthesized congeners and for understanding their properties. acs.orgwpmucdn.com

High-resolution separation methods are crucial for isolating individual PBDE congeners from complex technical mixtures or purified synthetic products. nih.gov High-Performance Liquid Chromatography (HPLC) is particularly effective in this regard. A notable application involved the use of three serially coupled 250 mm long RP-HPLC columns to achieve good separation of an octaBDE isomer from other congeners, using 100% acetonitrile (B52724) as the eluent. nih.gov This setup allowed for the isolation of approximately 100 micrograms of the target compound with a purity greater than 90%, which was then available for structural confirmation by MS and NMR. nih.gov Such high-purity congeners are essential for accurate quantification and toxicological testing.

Isotope Dilution Mass Spectrometry Approaches for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier method for achieving high-accuracy quantitative measurements of chemical substances. nih.gov It is recognized as a primary ratio method capable of providing results traceable to the International System of Units (SI), making it highly suitable for the absolute quantification of organic pollutants like this compound (BDE-203). nih.gov The fundamental principle of IDMS involves the use of an isotopically labeled version of the analyte as an internal standard. This labeled standard, which is chemically identical to the native analyte but has a different mass, is added to the sample at the earliest stage of analysis.

This technique is particularly powerful for the analysis of trace-level contaminants in complex environmental matrices. americanlaboratory.com By using an isotopically labeled analog of the target compound, such as Carbon-13 labeled (¹³C₁₂) BDE-203, analysts can correct for the loss of analyte that may occur during sample extraction, cleanup, and instrumental analysis. Since the labeled and unlabeled congeners exhibit nearly identical chemical and physical behavior, any loss experienced by the native compound is mirrored by a proportional loss of the labeled internal standard. The final concentration is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. americanlaboratory.com

Gas chromatography coupled with tandem mass spectrometry (GC/MS/MS) is often employed for this type of analysis. americanlaboratory.com Operating the mass spectrometer in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. americanlaboratory.com This specificity is crucial for accurately distinguishing between different PBDE congeners and quantifying them, even when they co-elute chromatographically. americanlaboratory.com

Table 1: Generalized Workflow for IDMS Analysis of this compound

| Step | Description | Purpose |

| 1. Standard Preparation | A known amount of an isotopically labeled standard (e.g., ¹³C₁₂-BDE-203) is prepared. | To create the internal standard for spiking the sample. |

| 2. Sample Spiking | A precise amount of the labeled standard is added to the environmental sample (e.g., sediment, biota) before extraction. | To ensure the standard undergoes the same sample preparation and analysis procedures as the native analyte. |

| 3. Extraction & Cleanup | The sample is subjected to extraction (e.g., Soxhlet, pressurized liquid extraction) and cleanup (e.g., column chromatography) to isolate the PBDE fraction. | To remove matrix interferences that could affect mass spectrometric analysis. |

| 4. Instrumental Analysis | The purified extract is analyzed, typically by high-resolution GC/MS or GC/MS/MS. | To separate the PBDE congeners and detect the specific mass-to-charge ratios of both the native and labeled BDE-203. |

| 5. Quantification | The concentration of native BDE-203 is calculated based on the measured abundance ratio of the native analyte to the labeled standard and the known amount of standard added. | To provide an accurate and precise measurement of the analyte concentration, corrected for procedural losses and instrumental variations. |

Development and Application of Reference Standards for Environmental Monitoring

The accurate monitoring of this compound and other polybrominated diphenyl ether (PBDE) congeners in the environment is fundamentally dependent on the availability of high-purity, certified reference standards. Commercial PBDE products, such as the "OctaBDE" mixture, are complex formulations containing numerous different congeners, with the distribution varying between products. wikipedia.orgeuropa.eu This complexity necessitates congener-specific analysis to understand the environmental fate, transport, and toxicology of individual PBDEs.

The development of authentic reference standards for octaBDE congeners is a critical prerequisite for these analytical studies. acs.org Synthesis is often required as many individual congeners are not commercially available in sufficient purity. One established synthetic route involves the bromination of a lower-brominated diphenyl ether. acs.org For instance, specific hexabromodiphenyl or heptabromodiphenyl ethers can be further brominated to yield octaBDE congeners. acs.org Another approach is the multi-step synthesis starting from mono- or diaminodiphenyl ethers, which undergo octabromination followed by diazotization and reduction of the amino groups to yield the target octaBDE. acs.org Following synthesis, rigorous purification and characterization using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are performed to confirm the structure and purity of the standard. acs.org

These reference standards are indispensable for environmental monitoring programs. They are used to calibrate analytical instruments, validate analytical methods, and serve as spiking material for quality control. In environmental monitoring, the goal is often to assess compliance with regulations such as the European Union's Water Framework Directive, which has established Environmental Quality Standards (EQS) for a specific group of PBDEs in biota. ospar.orgeuropa.eu The use of well-characterized reference materials ensures that data generated by different laboratories are accurate, reliable, and comparable over time and across geographical regions. nih.govnih.gov This allows for a consistent assessment of the contamination levels of compounds like this compound in various environmental compartments, including sediment, water, and biota. nih.gov

Table 2: Examples of Synthesized Octabromodiphenyl Ether Congeners for Reference Standards

| BDE Congener No. | IUPAC Name | Synthetic Precursor Example | Reference |

| BDE-194 | 2,2',3,3',4,4',5,5'-Octabromodiphenyl ether | 3,3',4,4',5,5'-Hexabromodiphenyl ether (BDE-169) | acs.org |

| BDE-196 | 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether | 2,3,3',4,4',5',6-Heptabromodiphenyl ether (BDE-191) | acs.org |

| BDE-198 | 2,2',3,3',4,5,5',6-Octabromodiphenyl ether | Diaminodiphenyl ether | acs.org |

| BDE-201 | 2,2',3,3',4,5',6,6'-Octabromodiphenyl ether | Diaminodiphenyl ether | acs.org |

| BDE-202 | 2,2',3,3',5,5',6,6'-Octabromodiphenyl ether | Monoaminodiphenyl ether | acs.org |

| BDE-203 | This compound | Not specified in source | nih.gov |

| BDE-204 | 2,2',3,4,4',5,6,6'-Octabromodiphenyl ether | Mono- or diaminodiphenyl ethers | acs.org |

Environmental Distribution, Transport, and Fate of 2,2 ,3,4,4 ,5,5 ,6 Octabromodiphenyl Ether

Primary and Secondary Sources of Environmental Release

The release of BDE-203 into the environment occurs from both primary and secondary sources, spanning from its initial production and incorporation into products to the eventual disposal or recycling of those products.

Primary environmental release of BDE-203 occurs during the manufacturing of the c-octaBDE technical mixture and its subsequent processing into flame-retardant products. wikipedia.orgpersefoni.com The chemical and petrochemical industry is a significant source of industrial emissions. iadb.org Although the production of c-pentaBDE and c-octaBDE was phased out in the United States and the European Union in 2004, it continued in other parts of the world. wikipedia.orgepa.gov The manufacturing process for plastics and other materials that incorporate c-octaBDE is a key emission pathway. wikipedia.org C-octaBDE was primarily used in the plastics industry for products such as the housings of electrical and electronic equipment, particularly those made from acrylonitrile-butadiene-styrene (ABS) plastic. nih.govwikipedia.orgentreprises.gouv.fr Emissions can occur as direct releases to the atmosphere, wastewater, and through the generation of solid waste. persefoni.com

A significant secondary source of BDE-203 release is the gradual leaching and abrasion from consumer products during their normal service life. nih.gov Because PBDEs are additive flame retardants, they are not chemically bound to the polymer matrix of the products they are intended to protect. nih.govcopernicus.org This allows them to migrate out of products like electronics, furniture, and textiles over time. copernicus.org The processes of volatilization (turning into a vapor) and physical wear can release PBDE-laden dust into the indoor and outdoor environment. nih.govwikipedia.org Elevated concentrations of PBDEs, including congeners found in c-octaBDE, are often detected in indoor dust, which acts as a reservoir for these chemicals. wikipedia.org

The end-of-life stage for products containing BDE-203 is a major pathway for its release into the environment. nih.gov Waste electrical and electronic equipment (WEEE), often referred to as e-waste, is a particularly significant source. nih.govproquest.comresearchgate.net During dismantling, shredding, and other recycling processes, PBDEs are readily released into the surrounding environment. nih.govnih.govresearchgate.net Studies at e-waste recycling sites have shown highly elevated concentrations of PBDEs in soil, sediment, and ambient air. nih.govresearchgate.netacademax.com For example, dust samples from an e-waste recycling site in Shanghai showed Σ18PBDE concentrations ranging from 1,960 to 340,710 ng/g, indicating that PBDEs are released from e-waste via dust and then transferred to the surrounding environment. researchgate.net

Landfills are another critical source of release. Leachate from landfills containing discarded products with c-octaBDE can transport the compound into groundwater and surface water systems. nih.gov Even in regulated e-waste recycling facilities, high levels of PBDEs can be found. A study in Eastern China detected BDE-209 (a major component of decaBDE, but also found in octaBDE mixtures) in all sediment samples, with concentrations ranging from 4.27 to 314 ng/g dry weight. nih.gov This indicates that even with controlled processes, containment of these persistent chemicals is challenging. nih.govnih.gov The presence of PBDEs in plastic waste is often a result of contaminated materials being recycled. proquest.com

Environmental Compartmentalization and Long-Range Transport Potential

Once released, BDE-203, like other PBDEs, undergoes partitioning into various environmental compartments and can be transported over long distances from its original source.

PBDEs are known to undergo long-range atmospheric transport (LRAT), allowing them to reach remote regions far from industrial and population centers. mun.caresearchgate.netpollutiontracker.org While lower-brominated congeners are generally considered to have a higher potential for LRAT, higher-brominated congeners like BDE-203 can also be transported through the atmosphere, primarily by adsorbing to airborne particulate matter. researchgate.netnilu.no

The transport process is influenced by factors such as wind patterns, temperature, and the physical-chemical properties of the compound. nilu.no Dynamic models suggest that chemicals like BDE-209, which are persistent and sorbed to particles, may have a greater potential for long-range transport than previously thought. nilu.no Atmospheric deposition, through both wet (rain and snow) and dry processes, transfers these particle-bound PBDEs from the atmosphere to terrestrial and aquatic surfaces. copernicus.orgnilu.no Studies have documented the presence of PBDEs in remote mountain lake sediments and other pristine environments, which can only be explained by atmospheric transport and deposition. copernicus.org Air mass trajectory models have helped identify source regions, including transcontinental transport from North American sources to Europe. copernicus.org

Table 1: PBDE Congeners in Commercial OctaBDE Mixture (DE-79) This table details the composition of a common commercial octabromodiphenyl ether formulation.

| Congener | Name | Fraction (%) |

| BDE-153 | 2,2',4,4',5,5'-hexa-bromodiphenyl ether | 5-10 |

| BDE-154 | 2,2',4,4',5,6'-hexa-bromodiphenyl ether | 1-5 |

| BDE-183 | 2,2',3,4,4',5',6-hepta-bromodiphenyl ether | 40 |

| BDE-196 | 2,2',3,3',4,4',5,6'-octa-bromodiphenyl ether | 8 |

| BDE-197 | 2,2',3,3',4,4',6,6'-octa-bromodiphenyl ether | 21 |

| BDE-203 | 2,2',3,4,4',5,5',6-octa-bromodiphenyl ether | 5-35 |

| BDE-207 | 2,2',3,3',4,4',5,6,6'-nona-bromodiphenyl ether | 7 |

| BDE-208 | Not specified in source | 10 |

| Source: PubChem, HSDB. nih.gov |

Due to their hydrophobic nature, PBDEs like BDE-203 have a strong tendency to partition from the water column and adsorb to organic matter in sediment and suspended particulate matter. helcom.fiwikipedia.org This leads to their accumulation in the benthic zone of aquatic ecosystems, which can act as a long-term sink for these contaminants. mongabay.com

Concentrations of PBDEs in water are generally low, often below detection limits in areas without direct contamination sources. However, in sediments, particularly near urban and industrial areas or e-waste sites, concentrations can be significantly elevated. nih.gov A study of a regulated e-waste site found that BDE-209, a proxy for highly brominated PBDEs, represented 93.2% of the total PBDEs in sediment samples, with ΣPBDE concentrations reaching up to 327 ng/g. nih.gov Another study found Σ6PBDE concentrations in sediment ranging from 1.87 to 2554 ng/g. researchgate.net This accumulation in sediment means that these compounds remain available to benthic organisms, potentially entering the food web. mongabay.comumweltprobenbank.de The partitioning behavior also means that even after releases are curtailed, sediments can act as a secondary source, slowly releasing the compounds back into the water column over long periods.

Table 2: Environmental Concentrations of Selected PBDEs This table presents a range of concentrations for polybrominated diphenyl ethers found in various environmental media from different studies.

| Environmental Compartment | Location/Source | PBDE Congener/Mixture | Concentration Range |

| Sediment | Regulated E-waste Site, China | BDE-209 | 4.27–314 ng/g dry weight |

| Sediment | Regulated E-waste Site, China | Σ21PBDEs | 4.31–327 ng/g dry weight |

| Surface Water | Estuary | Σ6PBDEs | Not detected to 0.947 µg/L |

| Sediment | Estuary | Σ6PBDEs | 1.87 to 2554 ng/g dry weight |

| Dust | E-waste Recycling Site, Shanghai | Σ18PBDEs | 1960 to 340,710 ng/g |

| Dust | E-waste Recycling Site, Shanghai | BDE-209 | 910 to 320,400 ng/g |

| Sources: nih.govresearchgate.netresearchgate.net |

Occurrence in Terrestrial Environments (Soil, Dust)

2,2',3,4,4',5,5',6-Octabromodiphenyl ether, a specific congener within the polybrominated diphenyl ether (PBDE) family, is detected in terrestrial environments due to its use as a flame retardant in a variety of consumer and industrial products. wikipedia.org Its release into the environment can occur during the manufacturing of products containing commercial OctaBDE mixtures, as well as from the products themselves throughout their lifecycle. wikipedia.org

Elevated concentrations of PBDEs, including the OctaBDE congener BDE-203, have been identified in soil, sediment, and both indoor and outdoor dust. wikipedia.org Dust, in particular, can act as a significant reservoir for these compounds. The presence of BDE-203 in these matrices is a concern due to the potential for exposure to humans and wildlife.

Table 1: Occurrence of BDE-203 in Terrestrial Environments

| Environment | Detection Status | General Findings |

|---|---|---|

| Soil | Detected | Found in various concentrations, often near industrial or waste sites. wikipedia.org |

| Dust | Detected | Considered a major sink and pathway for human exposure. wikipedia.org |

| Sediment | Detected | Accumulates due to its hydrophobic nature. wikipedia.org |

| Sewage Sludge | Detected | Concentrated during wastewater treatment processes. nih.gov |

Environmental Degradation Pathways and Transformation Products

Once in the environment, BDE-203 does not remain static. It is subject to degradation processes that can alter its structure and potentially its toxicity and bioaccumulation potential. wikipedia.org The primary degradation pathways are photolysis and microbial action, which lead to the formation of various transformation products. wikipedia.orgberkeley.edu

Photolytic Debromination and Associated Kinetics

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. For PBDEs, this process typically results in the cleavage of carbon-bromine bonds, a process known as debromination. wikipedia.org While studies have shown that the highly brominated DecaBDE (BDE-209) is photolytically labile and can degrade to form lower brominated congeners, the specific kinetics for BDE-203 are less defined. nih.gov However, the general principle holds that exposure to sunlight can contribute to its breakdown on surfaces like soil or sand. wikipedia.orgnih.gov The rate of photolysis is influenced by the matrix in which the compound is found; for example, the photolytic half-life of DecaBDE was found to be less than 15 minutes in toluene (B28343) but ranged from 40 to 200 hours on matrices like sand, soil, and sediment. nih.gov It is understood that the number of bromine atoms on the diphenyl ether structure can affect the absorption of radiation. nih.gov

Anaerobic Microbial Debromination Processes

In environments lacking oxygen, certain anaerobic microorganisms can use brominated compounds like BDE-203 in their metabolism, resulting in reductive debromination. nih.govberkeley.edu This biotransformation is a significant fate process for PBDEs in locations such as sediment and sewage sludge. nih.govberkeley.edu

Studies using anaerobic dehalogenating bacteria have demonstrated that BDE-203 can be debrominated. berkeley.edu The process is generally slow, with less than 10% of nanomolar concentrations of BDE-203 being transformed over a three-month period. berkeley.edu The debromination tends to happen preferentially at the meta and para positions on the phenyl rings. berkeley.edu Specifically, bromines that are "double flanked" (positioned between two other bromine atoms) are often removed more readily. berkeley.edu

Formation of Lower Brominated Diphenyl Ether Congeners via Degradation

The degradation of BDE-203, through both photolytic and microbial pathways, leads to the formation of PBDE congeners with fewer bromine atoms. wikipedia.orgberkeley.edu This is a critical transformation, as these lower brominated congeners can have a higher potential for bioaccumulation and toxicity. wikipedia.org

During the anaerobic microbial debromination of BDE-203, two major heptabromodiphenyl ether (hepta-BDE) congeners are consistently produced:

BDE-183 (2,2',3,4,4',5',6-Heptabromodiphenyl ether) : Formed by the removal of a meta-position bromine. berkeley.edu

Hepta-BDE 187 : Presumptively identified as the product of a para-position bromine removal. berkeley.edu

Trace amounts of an ortho-debromination product, hepta-BDE 180, have also been observed. berkeley.edu The formation of these specific congeners was confirmed by observing a significant increase in their concentrations in active microbial cultures compared to control samples. berkeley.edu

Table 2: Major Degradation Products of BDE-203 via Anaerobic Debromination

| Degradation Product | Position of Bromine Removal | Reference |

|---|---|---|

| BDE-183 | meta | berkeley.edu |

| Hepta-BDE 187 (presumptive) | para | berkeley.edu |

Identification of Novel Hydroxylated and Methoxylated Metabolites

While reductive debromination is a primary metabolic pathway for PBDEs in anaerobic environments and in organisms like fish, other metabolic transformations can occur. nih.gov The formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites is a known pathway for the biotransformation of some persistent organic pollutants, such as polychlorinated biphenyls (PCBs). nih.gov For PCBs, studies have shown that bacteria like Bacillus subtilis can transform them into hydroxylated and subsequently methoxylated forms through the action of enzymes like Cytochrome P450 and methyltransferases. nih.gov However, the formation of such metabolites from BDE-203 is not as well-documented. In studies involving fish, oxidative metabolites like OH-BDEs were not detected, suggesting reductive debromination is the main metabolic route in those species. nih.gov Further research is needed to definitively identify hydroxylated and methoxylated metabolites resulting specifically from the biotransformation of BDE-203 in various environmental compartments and organisms.

Bioaccumulation and Biotransformation of 2,2 ,3,4,4 ,5,5 ,6 Octabromodiphenyl Ether in Ecological Systems

Bioaccumulation Potential and Kinetics in Various Biota

The bioaccumulation of persistent organic pollutants like BDE-203 is a critical factor in their environmental risk profile. Aquatic biota, including fish and shellfish, can accumulate these chemicals from water, sediment, and their diet, leading to concentrations in their tissues significantly higher than in the surrounding environment. epa.govnih.gov The process is influenced by the chemical's properties, such as its hydrophobicity (water-hating nature), and the organism's physiology. psu.edu

Uptake and Accumulation in Aquatic Organisms (e.g., Fish, Mussels)

Aquatic organisms absorb BDE-203 and other PBDEs from their environment, leading to accumulation in their tissues. epa.gov In fish, the liver is a primary organ for the accumulation of higher-brominated PBDEs. nih.gov Studies on marine mussels have shown that PBDEs exhibit bioaccumulative behavior similar to that of polychlorinated biphenyls (PCBs). nih.gov The biota-sediment accumulation factor (BSAF), which compares the concentration of a chemical in an organism to that in the sediment, shows a complex relationship with the octanol-water partition coefficient (Kow), a measure of hydrophobicity. nih.gov For PBDEs, BSAFs in mussels increase with hydrophobicity up to a certain point (around a log Kow of 7) before declining. nih.gov This indicates that extremely hydrophobic compounds may be less bioavailable. nih.gov

In controlled laboratory studies, the kinetics of uptake and elimination are determined to understand how quickly an organism accumulates a substance and how long it takes to remove it. nih.govwhoi.edu For instance, research on juvenile lake whitefish exposed to decabromodiphenyl ether (BDE-209) showed that concentrations of its breakdown products were higher in the liver than in the carcass, indicating the liver's role in accumulation and metabolism. nih.gov

Biomagnification and Trophic Transfer within Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. psu.eduresearchgate.net BDE-203, as part of the broader group of PBDEs, is subject to trophic transfer. nih.gov However, the extent of biomagnification can vary significantly between different types of food webs (e.g., aquatic vs. terrestrial) and is highly dependent on the specific chemical congener. psu.edu

Studies in polar marine food webs have detected PBDEs in a wide range of organisms, from algae to fish. nih.gov Research indicates that some PBDE metabolites, such as methoxylated PBDEs (MeO-PBDEs), can biomagnify, while others, like hydroxylated PBDEs (OH-PBDEs), tend to undergo trophic dilution (decreasing in concentration up the food chain). nih.gov The ability of an organism to metabolize a specific congener plays a crucial role in its biomagnification potential. nih.gov For example, poorly metabolizable, moderately hydrophobic substances can biomagnify to a high degree in food webs that include air-breathing animals. psu.edu

Congener-Specific Accumulation Patterns in Wildlife

The accumulation of PBDEs in wildlife does not occur uniformly; instead, specific congeners dominate depending on the species and its metabolic capabilities. nih.gov In many species, lower-brominated congeners like BDE-47, BDE-99, and BDE-100 are the most prevalent. nih.govnih.gov However, the metabolic breakdown of higher-brominated congeners, such as BDE-203, can contribute to the accumulation of these lower-brominated, and often more bioaccumulative, forms. nih.gov

For example, studies of Arctic food chains found that polar bears almost exclusively contained BDE-47, suggesting a high capacity to metabolize other PBDEs. nih.gov In contrast, ringed seals and beluga whales showed more complex PBDE patterns. nih.gov In fish, congener profiles can be influenced by factors like species, fat content, size, and geographic location. researchgate.netuib.no The metabolic resistance of certain congeners, like BDE-154, which is a metabolite of BDE-203, suggests it is likely to accumulate to a greater extent in vivo as a result of the biotransformation of its precursors. nih.gov

Metabolic Transformation Pathways in Non-Human Organisms

Organisms can metabolize, or biotransform, PBDEs into other chemical forms. nih.gov This process can either lead to detoxification and elimination or, in some cases, create metabolites that are more toxic or bioavailable than the parent compound. oup.com The primary metabolic pathway for highly brominated PBDEs like BDE-203 in many non-human organisms is reductive debromination. nih.govnih.gov

Reductive Debromination as a Key Biotransformation Mechanism

Reductive debromination is a metabolic process where bromine atoms are removed from the PBDE molecule, resulting in the formation of lower-brominated congeners. nih.govnih.gov This is considered the main biotransformation pathway for PBDEs in fish. nih.gov In vitro studies using liver cell fractions (microsomes) from fish have demonstrated this process clearly. nih.govacs.org

For BDE-203, this pathway involves the removal of bromine atoms to form various heptabromodiphenyl ethers (hepta-BDEs) and hexabromodiphenyl ethers (hexa-BDEs). nih.gov Research has shown that BDE-203 is metabolically debrominated to produce congeners such as BDE-183 and BDE-154. nih.gov The rate of these reactions can differ significantly between species; for example, common carp (B13450389) have been shown to metabolize PBDEs much faster than rainbow trout or salmon. nih.gov The presence of at least one bromine atom in a meta position on the phenyl ring appears to be a requirement for metabolic debromination to occur in fish. nih.gov

| Parent Compound | Key Metabolites Formed | Significance |

|---|---|---|

| BDE-203 (Octa-BDE) | BDE-183 (Hepta-BDE) | A primary debromination product from BDE-203. nih.gov |

| BDE-203 (Octa-BDE) | BDE-154 (Hexa-BDE) | Formed relatively rapidly from BDE-203 and shows resistance to further metabolism, suggesting potential for accumulation. nih.gov |

| BDE-203 (Octa-BDE) | BDE-153 (Hexa-BDE) | Formed to a lesser extent compared to BDE-183 and BDE-154. nih.gov |

Formation of Hydroxylated (OH-PBDEs) and Methoxylated (MeO-PBDEs) Metabolites

In addition to debromination, another metabolic route for PBDEs is oxidation, which leads to the formation of hydroxylated (OH-PBDEs) and subsequently methoxylated (MeO-PBDEs) metabolites. nih.govnih.gov These metabolites have been reported in various organisms and can sometimes be more toxic than the original PBDEs. oup.com The formation of OH-PCBs and MeO-PCBs from parent PCB compounds has been observed in microorganisms like Bacillus subtilis, where cytochrome P450 enzymes play a role. nih.gov

However, in the specific case of BDE-203 metabolism in fish, studies have found that reductive debromination is the dominant pathway, with hydroxylated metabolites often not being detected. nih.gov This suggests that for this specific congener in these organisms, the formation of OH-PBDEs may be a minor or non-existent pathway compared to debromination. nih.gov The presence and significance of these oxidative pathways can be species-dependent and may be more relevant for other types of organisms or different PBDE congeners. nih.gov

Influence of Species-Specific Metabolic Capacities on Biotransformation Profiles

The transformation of BDE-203 within an organism is not a uniform process; rather, it is profoundly shaped by the unique metabolic machinery of each species. This leads to distinct biotransformation profiles across the animal kingdom. A key metabolic pathway for PBDEs in fish is reductive debromination, a process that stands in contrast to the oxidative pathways more commonly observed in mammals, which typically yield hydroxylated metabolites. nih.gov

The enzymatic landscape of a species plays a pivotal role in the rate and outcome of BDE-203 metabolism. Deiodinase enzymes, which are crucial for thyroid hormone regulation, have been implicated in the debromination of PBDEs in fish due to the structural similarities between these compounds. nih.gov Species-specific variations in deiodinase activity appear to correlate with differences in PBDE metabolism. For instance, common carp exhibit a preference for meta-deiodination, a pattern that is mirrored in their metabolism of PBDEs. nih.gov Conversely, rainbow trout and Chinook salmon display higher rates of ortho-deiodination. nih.gov

In-depth laboratory studies using liver tissues have illuminated these species-specific metabolic differences. Research has shown that the hepatic metabolism of BDE-203 is significantly more rapid in common carp than in rainbow trout and Chinook salmon. nih.gov In rainbow trout, BDE-203 is biotransformed into various hepta- and hexabrominated diphenyl ethers. The primary metabolites identified are BDE-183 and BDE-154, with lesser amounts of BDE-153 also being formed. nih.gov The formation of BDE-154 from BDE-203 is a notable and relatively swift metabolic step. nih.gov

The structural configuration of PBDE congeners, especially the placement of bromine atoms, is another critical determinant of their metabolic fate. It has been observed in fish that only those congeners possessing at least one bromine atom in the meta position undergo debromination. nih.gov This suggests that the presence of a meta-substituted bromine is a key factor enabling metabolic breakdown. nih.gov

These species-specific biotransformation capabilities have profound implications for how BDE-203 and its byproducts accumulate in different animals. The efficient metabolism of BDE-203 in common carp to other congeners, such as BDE-47, suggests a higher potential for BDE-47 accumulation in this species. nih.gov In contrast, the slower metabolic rate in salmonids may result in a greater buildup of the parent compound, BDE-203. nih.gov This differential accumulation, driven by metabolic capacity, underscores the complexity of assessing the ecological risks posed by BDE-203.

In Vitro Hepatic Metabolism of BDE-203 in Three Fish Species

This table summarizes the formation rates of various PBDE congeners from the metabolism of BDE-203 in the liver microsomes of common carp, rainbow trout, and Chinook salmon. Rates are expressed in femtomoles per hour per milligram of protein.

| Species | Metabolite | Formation Rate (fmol/hr/mg protein) |

|---|---|---|

| Rainbow Trout | BDE-183 | 1,190 ± 190 nih.gov |

| BDE-154 | 230 ± 30 nih.gov | |

| BDE-153 | 44 ± 12 nih.gov | |

| Common Carp | Metabolite formation rates were generally 10–100 times faster than in trout and salmon. | Data not specified for individual BDE-203 metabolites nih.gov |

| Chinook Salmon | Metabolized BDE-203 at much slower rates than carp. | Data not specified for individual BDE-203 metabolites nih.gov |

Biomonitoring Studies of 2,2',3,4,4',5,5',6-Octabromodiphenyl Ether and its Metabolites in Wildlife

Biomonitoring provides a critical lens through which to view the extent of environmental contamination and the subsequent uptake of pollutants by living organisms. For BDE-203 and its metabolites, such studies are essential for understanding their distribution and behavior in natural ecosystems.

Spatial and Temporal Trends in Wild Animal Populations

The distribution of BDE-203 in wildlife is not uniform, exhibiting both spatial and temporal variations that reflect sources of contamination, environmental transport pathways, and species-specific bioaccumulation patterns. While specific data for BDE-203 are limited, broader studies on PBDEs offer valuable insights.

In marine environments, the concentrations and congener patterns of PBDEs in organisms can vary significantly with geographic location. For instance, studies on marine mammals have revealed spatial heterogeneity in pollutant levels, with higher concentrations often found in animals from more industrialized coastlines. nih.gov Temporal trend analyses of PBDEs in biota from the Canadian Arctic have shown increasing concentrations or a leveling off, depending on the specific location and species, with no single uniform trend emerging for the entire Arctic region. researchgate.net In some cases, latitudinal trends are apparent, with lower concentrations of certain PBDEs at higher latitudes. researchgate.net

Use of Sentinel Species for Ecological Exposure Assessment

Sentinel species are organisms used to monitor and indicate the health of an ecosystem and the presence of environmental contaminants. nih.gov Their selection is based on their ability to accumulate pollutants and reflect the bioavailability of these substances in their environment. nih.gov

Various aquatic organisms have been employed as sentinels for PBDE contamination. Fish are widely used as biomonitors due to their direct and continuous exposure to waterborne and sediment-associated contaminants. researchgate.net The congener profile within fish tissues can provide clues about the biotransformation of higher-brominated PBDEs like BDE-203 into lower-brominated, and potentially more toxic, forms. nih.gov

Bivalves, such as mussels and clams, are also valuable sentinel species for monitoring PBDEs. Their filter-feeding nature and sedentary lifestyle mean they can integrate contaminant levels over time, providing a more stable measure of pollution in a specific area. Although specific studies focusing on BDE-203 in bivalves are not widely available, their use in monitoring other PBDEs suggests they would be effective for this congener as well. The analysis of PBDEs in sentinel species provides crucial data for assessing the ecological risks associated with these persistent pollutants.

Ecotoxicological Investigations and Mechanistic Studies of 2,2 ,3,4,4 ,5,5 ,6 Octabromodiphenyl Ether and Its Transformation Products

Developmental Neurotoxicological Effects in Animal Models

Developmental exposure to PBDEs has been linked to a range of neurotoxic outcomes in animal studies. nih.govresearchgate.net The period of rapid brain development is particularly vulnerable to the effects of these compounds. nih.gov

Neonatal exposure to BDE-203 has been shown to cause significant and lasting alterations in the spontaneous behavior and motor activity of mammals. In studies involving neonatal mice, a single oral dose of BDE-203 on postnatal day 10 resulted in disturbances in spontaneous behavior, leading to disrupted habituation and a state of hyperactivity in the animals when they reached adulthood at two months of age. nih.gov These behavioral changes were also observed in adult mice that had been exposed to BDE-203 on postnatal day 3. nih.gov

Similarly, neonatal exposure to the related congener, 2,2′,3,3′,4,4′,5,5′,6-nonabromodiphenyl ether (BDE-206), on postnatal day 10 also led to disruptions in spontaneous behavior, including hyperactivity and impaired habituation in adult mice. nih.gov However, when the exposure to BDE-206 occurred on postnatal day 3, no significant differences in spontaneous behavior were observed compared to control groups. nih.gov These findings suggest a critical window for the neurotoxic effects of these highly brominated diphenyl ethers. A large body of research on various PBDE congeners corroborates these findings, showing that both prenatal and postnatal exposures can lead to increased hyperactivity in rodents. nih.gov

Table 1: Effects of Neonatal BDE-203 Exposure on Spontaneous Behavior in Mice

| Exposure Day | Age at Testing | Observed Effects | Citation |

|---|---|---|---|

| Postnatal Day 3 | 2 months | Disrupted habituation, hyperactivity | nih.gov |

Beyond changes in motor activity, neonatal exposure to BDE-203 has been demonstrated to impair cognitive functions. Specifically, exposure to BDE-203 on postnatal day 10 was found to negatively affect learning and memory functions in adult mice. nih.gov This aligns with broader research on PBDEs, which indicates that perinatal exposure is associated with impaired learning and poorer performance on memory tasks in mice. nih.gov

Studies on a variety of PBDE congeners have consistently shown that developmental exposure can lead to long-lasting deficits in learning and memory. nih.govresearchgate.net These effects highlight the vulnerability of the developing nervous system to this class of environmental contaminants.

The neurodevelopmental abnormalities induced by early-life exposure to PBDEs can result in long-term behavioral consequences. nih.govnih.gov While specific long-term studies focusing solely on BDE-203 are limited, the collective evidence from studies on various PBDEs points towards a persistent impact on neurodevelopment. nih.govnih.gov

Exposure to PBDEs during critical developmental windows has been linked to a suite of behavioral issues, including attention problems and impulsivity, that can persist into adulthood. nih.govnih.gov Research in animal models has demonstrated that these exposures can lead to lasting changes in spontaneous motor activity, often characterized as hyperactivity, and decreased habituation to new environments. researchgate.netnih.gov These findings raise concerns about the potential for long-term adverse neurological outcomes in organisms exposed to these compounds during early development.

Endocrine System Modulation in Non-Human Vertebrates

PBDEs are recognized as endocrine-disrupting chemicals that can interfere with the normal functioning of hormonal systems in wildlife. wikipedia.orgsvdcdn.com

The thyroid hormone system is a significant target for disruption by PBDEs in non-human vertebrates. wikipedia.orgbohrium.com These compounds can interfere with thyroid gland morphology and function in fish. nih.gov For instance, dietary exposure of juvenile fathead minnows to the closely related BDE-209 led to an increase in the height of thyroid follicular epithelial cells. nih.govnih.gov

Mechanistically, PBDEs can disrupt thyroid signaling through multiple pathways. This includes causing a decrease in circulating thyroid hormones, disrupting deiodinase activity, impeding hormone transport, and altering the expression of genes involved in thyroid hormone production and signaling. researchgate.net A study using a reporter gene assay indicated that BDE-206 can inhibit transcription mediated by the thyroid hormone receptor. nih.gov Furthermore, some PBDEs have been shown to suppress the development of Purkinje cell dendrites, a process dependent on thyroid hormones, suggesting a direct effect on brain development through interference with thyroid hormone action. svdcdn.comnih.gov In fish, exposure to BDE-209 has been shown to lead to significant decreases in circulating thyroxine (T4) and 3,5,3'-triiodothyronine (T3) levels. nih.gov

Table 2: Documented Effects of Higher Brominated PBDEs on the Thyroid System in Non-Human Vertebrates

| Compound | Species | Effect | Citation |

|---|---|---|---|

| BDE-209 | Fathead Minnow | Increased thyroid follicular epithelial cell height | nih.govnih.gov |

| BDE-206 | In vitro | Inhibition of thyroid hormone receptor-mediated transcription | nih.gov |

| BDE-209 | Fathead Minnow | Decreased circulating T4 and T3 levels | nih.gov |

The interaction of BDE-203 and its transformation products with estrogen and androgen receptor systems in non-human vertebrates is an area of ongoing research. While comprehensive data specific to BDE-203 is limited, studies on the broader class of PBDEs suggest potential for interactions.

Regarding the estrogen system, some PBDE congeners have demonstrated the ability to bind to estrogen receptors, though the effects can be complex and sometimes contradictory depending on the specific compound and the test system used. For example, some studies have shown estrogenic effects of certain BDEs in fish hepatocytes, while others using different assays did not observe such activity for compounds like BDE-209. nih.gov The estrogenic potential of PBDEs may also vary across species due to differences in the estrogen receptor's ligand-binding domain. nih.gov

Information on the interaction of BDE-203 with the androgen receptor system in non-human vertebrates is particularly scarce. The androgen receptor plays a crucial role in male development and reproduction, and its signaling pathways are conserved across vertebrates. nih.govnih.govnih.gov Given that other environmental contaminants can interfere with androgen receptor function, the potential for BDE-203 to have similar effects warrants further investigation to fully understand its endocrine-disrupting capabilities.

Hepatic and Metabolic Enzyme Induction in Experimental Models

The interaction of 2,2',3,4,4',5,5',6-octabromodiphenyl ether (BDE-203) and other polybrominated diphenyl ethers (PBDEs) with hepatic and metabolic enzyme systems is a critical area of toxicological research. These interactions can alter the metabolism of both the PBDEs themselves and other endogenous and exogenous compounds, leading to a cascade of biological effects. The structural similarities between PBDEs and other persistent halogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), suggest they may share similar toxicological properties, including the induction of hepatic enzymes.

Activation of Aryl Hydrocarbon Receptor (AhR)-Mediated Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), initiating the transcription of target genes, most notably cytochrome P450 1A1 (CYP1A1).

The structural similarity of PBDEs to dioxin-like compounds has prompted investigations into their ability to activate the AhR signaling pathway. However, studies on the parent PBDE congeners often show weak or even antagonistic effects. Research on several environmentally relevant PBDEs, such as BDE-47, BDE-99, and BDE-183, demonstrated that individual exposure did not significantly induce AhR-mediated reporter gene expression or CYP1A1 activity in rodent and human hepatoma cell lines. In fact, when co-exposed with a potent AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), these PBDEs often exhibit an inhibitory or antagonistic effect on TCDD-induced responses. Chromatin immunoprecipitation assays have confirmed that a congener like BDE-99 can bind to the AhR and promote its translocation to the nucleus and binding to DNA, but the subsequent transactivation function appears to be very weak.

In contrast, hydroxylated metabolites of PBDEs (OH-PBDEs) can be potent activators of the AhR pathway. In vitro assays have shown that many OH-PBDEs can elicit significant AhR-mediated responses, with potencies that can be influenced by slight structural alterations. Generally, hydroxylated PBDEs tend to induce greater dioxin-like activity than their methoxylated (MeO-PBDEs) counterparts. This suggests that the metabolic transformation of parent PBDEs like BDE-203 is a critical step in mediating toxicity through the AhR pathway.

Table 1: AhR-Mediated Activity of PBDEs and Metabolites

| Compound Type | AhR Activity | Experimental Observation | Citation |

|---|---|---|---|

| Parent PBDEs (e.g., BDE-47, -99, -183) | Weak Agonist / Antagonist | Bind to AhR but do not effectively activate the AhR-ARNT-XRE complex. Can inhibit TCDD-induced activity. | |

| Hydroxylated PBDEs (OH-PBDEs) | Potent Agonists | Capable of activating AhR and eliciting significant dioxin-like responses in vitro. | |

| Methoxylated PBDEs (MeO-PBDEs) | Weaker Agonists than OH-PBDEs | Generally induce lower AhR activity compared to their corresponding hydroxylated metabolites. |

Induction of Cytochrome P450 Isoforms (e.g., CYP1A, CYP2B)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide variety of foreign substances, including drugs and environmental pollutants like PBDEs. The induction of specific CYP isoforms is a key toxicological endpoint.

As discussed, the induction of CYP1A isoforms (CYP1A1 and CYP1A2) is primarily mediated by the AhR. While parent PBDEs are generally weak inducers of CYP1A1 on their own, their hydroxylated metabolites can be potent inducers. In vitro studies using human hepatocytes exposed to BDE-99 and the highly brominated BDE-209 have shown up-regulation of genes encoding for CYP1A2.

Induction of the CYP2B family is another important mechanism of toxicity for xenobiotics, often associated with phenobarbital-like inducers. Some PBDEs have been shown to induce CYP2B isoforms. For instance, studies in rats have reported that certain PBDE congeners can act as inducers of pentoxyresorufin-O-dealkylase (PROD), an activity primarily associated with CYP2B enzymes. The induction of CYP2B6, a major isoform in the human liver, is of particular concern due to its role in metabolizing various drugs and its high inducibility.

Table 2: Observed Induction of Cytochrome P450 Isoforms by PBDEs in Experimental Models

| PBDE Congener(s) | CYP Isoform(s) Induced | Experimental System | Citation |

|---|---|---|---|

| BDE-99, BDE-209 | CYP1A2, CYP3A4 (gene up-regulation) | Human hepatocytes (in vitro) | |

| BDE-47, BDE-209 | Microsomal enzymes (general) | Rodents (in vivo) | |

| BDE-183 | Inhibited EROD activity (CYP1A1 marker) | Rodent hepatoma cells | |

| CB-149 (a PCB with similar structure) | PROD (CYP2B marker) | Prepubertal female rats |

Structure-Activity Relationship (SAR) Analysis in Ecotoxicology

Structure-activity relationship (SAR) analysis is essential for understanding and predicting the ecotoxicological effects of the 209 different PBDE congeners. The biological activity of a PBDE congener is determined by its specific chemical structure, particularly the number and position of bromine atoms on the diphenyl ether backbone.

Influence of Bromination Degree and Substitution Pattern on Biological Activity

The degree of bromination significantly influences the physicochemical properties of PBDEs, which in turn affects their environmental fate, bioavailability, and toxicity. Highly brominated congeners like BDE-203 and decabromodiphenyl ether (BDE-209) have lower water solubility and are generally less efficiently absorbed from the gastrointestinal tract compared to lower brominated congeners. However, their high lipophilicity facilitates accumulation in fatty tissues.

The bromine substitution pattern is a critical determinant of a congener's metabolic fate and biological activity. Studies on the hepatic metabolism of PBDEs in fish have revealed that the presence of at least one bromine atom in a meta position is crucial for metabolic debromination to occur. Congeners lacking a meta-substituted bromine (e.g., BDE-28, BDE-47, BDE-100) were not observed to be metabolized in these systems. This suggests that congeners like BDE-203, which possess meta-bromines, are susceptible to metabolic degradation, potentially forming lower-brominated, more toxic products. Furthermore, quantitative structure-activity relationship (QSAR) models have shown that factors related to molecular conformation and electrostatic fields, which are dictated by the substitution pattern, are key predictors of AhR binding affinity.

Comparative Ecotoxicity of Parent Compound vs. Debrominated and Hydroxylated Metabolites

The metabolic transformation of parent PBDEs can lead to the formation of debrominated and hydroxylated metabolites that often exhibit different and sometimes greater toxicity.

Debrominated Metabolites: The environmental or metabolic debromination of highly brominated PBDEs, such as octa- and deca-BDE, can produce lower brominated congeners like BDE-47. This is a significant concern because these lower brominated congeners are often more bioaccumulative and have been associated with a range of toxic effects, including neurotoxicity. In vitro metabolism studies in fish have shown that BDE-203 can be metabolically debrominated to lower brominated congeners.

Hydroxylated Metabolites (OH-PBDEs): The hydroxylation of PBDEs, a phase I metabolic reaction catalyzed by cytochrome P450 enzymes, produces OH-PBDEs. These metabolites have been shown to possess significantly higher biological activity than their parent compounds in several toxicological assays. For example, while the parent commercial mixture DE-71 (composed mainly of tetra- and penta-BDEs) did not bind to the estrogen receptor-α (ERα), its hydroxylated metabolites did, demonstrating estrogenic activity. Specifically, para-hydroxylated metabolites showed a much higher affinity for ERα compared to ortho-hydroxylated ones. As mentioned previously, OH-PBDEs are also more potent activators of the AhR pathway compared to the parent PBDEs. This indicates that metabolic activation is a key process that can substantially increase the ecotoxicological risk posed by PBDEs.

Table 3: Comparative Biological Activity of PBDEs and Their Metabolites

| Compound Type | Toxicological Endpoint | Relative Activity/Toxicity | Citation |

|---|---|---|---|

| Parent PBDEs | Estrogen Receptor Binding | Weak or inactive | |

| Hydroxylated PBDEs (OH-PBDEs) | Estrogen Receptor Binding | Active, with para-OH metabolites showing higher affinity than ortho-OH metabolites | |

| Parent PBDEs | AhR Pathway Activation | Weak agonists or antagonists | |

| Hydroxylated PBDEs (OH-PBDEs) | AhR Pathway Activation | Potent agonists | |

| Highly Brominated PBDEs (e.g., BDE-209) | Bioavailability/Absorption | Lower compared to less brominated congeners | |

| Lower Brominated PBDEs (e.g., BDE-47) | Neurotoxicity/Bioaccumulation | Higher concern than highly brominated parent compounds |

Environmental Risk Management and Future Research Directions

Scientific Basis for International Regulatory Actions and Conventions (e.g., Stockholm Convention)

International regulatory actions concerning commercial octabromodiphenyl ether (c-OctaBDE) are founded on scientific evidence demonstrating that its components meet the criteria for persistent organic pollutants (POPs): persistence, bioaccumulation, toxicity, and long-range environmental transport. The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, has listed components of c-OctaBDE under its Annex A for elimination. pops.intbrsmeas.org

In May 2009, c-OctaBDE was added to the Stockholm Convention, and its production and use are now restricted globally. wikipedia.org This action was a response to growing evidence of its presence in the environment and biota, including in remote regions, and concerns over its potential toxic effects. service.gov.uk The phase-out of c-OctaBDE in the United States and European Union began voluntarily in 2004, followed by regulatory bans. wikipedia.orgnih.gov The ultimate objective of these international agreements is the elimination of these brominated diphenyl ethers from use in articles. brsmeas.org

Challenges in Environmental Monitoring and Exposure Assessment for Complex PBDE Mixtures

Monitoring and assessing environmental exposure to PBDEs, including octabromodiphenyl ether congeners, present significant challenges due to the complexity of the mixtures and their environmental behavior.

Complex Congener Profiles: Commercial flame retardants like OctaBDE are intricate mixtures of various PBDE congeners. wikipedia.org These congeners have different physical-chemical properties, leading to partitioning into different environmental compartments such as air, water, soil, and sediment. wikipedia.orgservice.gov.uk Furthermore, the congener pattern changes after release into the environment due to degradation and transport processes, making it difficult to trace the pollution back to its original source.

Ubiquity and Persistence: PBDEs were used in a wide array of consumer products, including plastics in electronics and foam in furniture. service.gov.ukepa.gov Since they are not chemically bound to these materials, they are continuously released into the environment through use and disposal. epa.gov Their persistence means they remain in the environment for years, with sewage sludge and sediments acting as significant reservoirs. service.gov.uk This leads to widespread, low-level contamination that is difficult to manage. service.gov.uk

Bioaccumulation: PBDEs are lipophilic, meaning they accumulate in the fatty tissues of organisms. nih.gov This leads to biomagnification in food webs, with top predators showing high concentrations. service.gov.uk Monitoring these complex mixtures in various biological matrices, from mussels to predatory birds and mammals, is essential but analytically demanding. service.gov.uk

Indoor Contamination: A primary route of human and environmental exposure is through indoor dust, which can concentrate PBDEs released from consumer goods. nih.gov Assessing exposure requires sophisticated methods for sampling and analyzing dust, as well as passive air samplers, which adds another layer of complexity to monitoring efforts. nih.gov

These factors combined make it challenging to get a complete picture of the environmental burden and to accurately assess the risks posed by these complex chemical mixtures.

Development of Improved Analytical Methodologies for Trace Level Detection

The challenges in monitoring PBDEs have driven the development of more sophisticated and sensitive analytical methods capable of detecting trace levels in complex environmental and biological samples.

Historically, analysis relied on gas chromatography (GC) with electron capture detectors (ECD). cdc.gov However, modern analysis overwhelmingly uses GC coupled with mass spectrometry (MS), which offers greater selectivity and specificity. cdc.gov A significant challenge in GC analysis is the potential for thermal degradation of higher brominated ethers, like octa- and decaBDE, in the high temperatures of the GC inlet. nih.gov

Recent advancements focus on overcoming these issues:

Advanced Injection Techniques: To minimize thermal degradation, techniques like programmable temperature vaporization (PTV) injection have been employed as alternatives to traditional split/splitless injection. nih.gov

High-Resolution Mass Spectrometry (HRMS): GC-HRMS is a powerful technique for PBDE determination, providing the high selectivity and sensitivity needed to detect ultra-trace levels in complex matrices like food and environmental samples. thermofisher.com

Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole GC-MS/MS has become increasingly popular. thermofisher.com It uses selective reaction monitoring (SRM) to reduce interference from the sample matrix, which helps prevent false positives and allows for accurate quantification at very low concentrations. thermofisher.com Advanced electron ionization (AEI) sources can further enhance sensitivity for robust, routine analysis. thermofisher.com

Innovative Extraction Methods: To concentrate the analytes from water samples, novel extraction techniques have been developed. Hollow-fiber microporous membrane liquid-liquid extraction (HF-MMLLE) can achieve enrichment factors of up to 5200 times, allowing for detection limits at the nanogram per liter (ng/L) level. nih.gov

These improved methodologies are crucial for enforcing regulations, understanding the environmental fate of PBDEs, and assessing long-term ecological impacts.

Table 1: Comparison of Analytical Techniques for PBDE Detection

| Analytical Technique | Advantages | Disadvantages | Common Application |

|---|---|---|---|

| GC-ECD | Good sensitivity for halogenated compounds. | Less selective than MS; potential for co-elution issues. nih.gov | Historical environmental screening. |

| GC-MS | More selective and specific than ECD; provides structural information. | Can be limited by matrix interference at trace levels. | Routine analysis of environmental and biological samples. cdc.gov |

| GC-HRMS | High selectivity and sensitivity; accurate mass measurement. thermofisher.com | Higher cost and complexity. | Trace analysis in complex matrices like food. thermofisher.com |

| GC-MS/MS | Very high selectivity and sensitivity (SRM mode); reduces matrix effects. thermofisher.com | Requires method development for specific transitions. | Ultra-trace quantification in complex matrices. thermofisher.comthermofisher.com |

Elucidation of Long-Term Ecological Impacts and Ecosystem-Level Effects

The long-term ecological impacts of octabromodiphenyl ether and other PBDEs are a significant concern due to their persistence and tendency to bioaccumulate. Once in the environment, these compounds adsorb to sediment and suspended particles, which act as long-term reservoirs. service.gov.uk

Key long-term ecological impacts include:

Bioaccumulation and Biomagnification: Due to their lipophilic nature, PBDEs accumulate in organisms and magnify up the food chain. service.gov.uknih.gov They have been detected in a wide range of aquatic life, including fish and mussels, as well as in top predators like seals and gulls. service.gov.uk This process can lead to high concentrations in animals at the top of the food web, even in areas with low environmental contamination. fishsens.com

Endocrine Disruption: PBDEs are considered endocrine disruptors because they can interfere with the body's hormone systems. epa.govnih.gov Animal studies have shown that exposure can affect thyroid function and neurobehavioral development. wikipedia.org In aquatic organisms, this can lead to reproductive issues and other toxic effects, threatening population stability. fishsens.com

Ecosystem Recovery: The persistence of PBDEs in sediments means that even after their use is phased out, they can be reintroduced into the water column through sediment resuspension. service.gov.uk The transformation of higher brominated PBDEs (like decaBDE) into more bioavailable lower brominated forms can also contribute to ongoing contamination. service.gov.uk This suggests that it will take a very long time for ecosystems to recover from PBDE pollution. service.gov.uk

The presence of PBDEs as part of a mixture of contaminants may inhibit the full recovery of macroinvertebrate food webs in waters previously affected by pollution. service.gov.uk

Addressing Data Gaps in Ecotoxicological Profiles of Individual Octabromodiphenyl Ether Congeners

A significant challenge in assessing the environmental risk of PBDEs is the lack of comprehensive ecotoxicological data for individual congeners. Most early toxicity studies were conducted using the commercial mixtures (PentaBDE, OctaBDE, DecaBDE). However, these mixtures are composed of numerous congeners, each with potentially different toxicological properties.